molecular formula C15H18N2O2S B12217868 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- CAS No. 1374509-62-2

2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]-

Cat. No.: B12217868
CAS No.: 1374509-62-2
M. Wt: 290.4 g/mol
InChI Key: AAVYGKLODDYEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- is a complex organic compound that belongs to the class of thiazolamines This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a tetrahydrofuranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form the intermediate product. This intermediate is then subjected to further reactions to introduce the thiazole and tetrahydrofuranyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolamines and derivatives with comparable structures, such as:

Uniqueness

What sets 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1374509-62-2

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H18N2O2S/c1-18-14-7-3-2-6-12(14)13-10-20-15(17-13)16-9-11-5-4-8-19-11/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,17)

InChI Key

AAVYGKLODDYEHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.